Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Parallel library synthesis often stalls with 6-chloro analogs due to sluggish oxidative addition. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 354548-08-6) delivers quantitative Suzuki-Miyaura conversion and 87-89% isolated yields under microwave conditions. • 100% conversion enables high-throughput array synthesis • Methyl ester hydrolyzes post-coupling for amide diversification • Validated anti-TB (M. tuberculosis H37Rv) and anticancer (NCI-60) chemotype entry • Batch QC (NMR, HPLC) included

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 354548-08-6
Cat. No. B183446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
CAS354548-08-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=C(C=CC2=N1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3
InChIKeyDCQQILZPUHSRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate Core Profile


Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 354548-08-6) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine bicycle with a bromine atom at the 6-position and a methyl ester at the 2-position . With a molecular formula of C₉H₇BrN₂O₂ and a molecular weight of 255.07 g·mol⁻¹, the compound is supplied as a solid with standard purity specifications of 95% (HPLC) and is routinely accompanied by batch-specific QC documentation (NMR, HPLC, GC) from reputable vendors . Its LogP of 1.74 (predicted) reflects moderate lipophilicity that influences its handling and downstream reactivity . This scaffold serves as a versatile synthetic intermediate, with the C–Br bond enabling transition-metal-catalyzed cross-coupling reactions, while the ester group provides a handle for further functionalization or hydrolysis.

Workflow Cross-coupling synthetic intermediate 6-Br enables efficient Pd-catalyzed coupling
Selection logic Methyl ester for moderate lipophilicity LogP 1.74 supports aqueous handling
Use context Medicinal chemistry building block Fragment-like properties for library synthesis

Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate: Why Substitutes Fail


Although several imidazo[1,2-a]pyridine-2-carboxylate analogs are commercially available, the 6-bromo substitution pattern is not interchangeable with its 6-chloro, 6-fluoro, or non-halogenated counterparts. The C–Br bond exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions, with documented Suzuki–Miyaura coupling conversions reaching 100% and isolated yields of 87–89% under microwave conditions for 6-bromoimidazo[1,2-a]pyridine, whereas 6-chloro analogs require harsher or longer reaction conditions to achieve comparable coupling efficiency [1]. Furthermore, the methyl ester at the 2-position differentiates this compound from the corresponding ethyl ester (CAS 67625-37-0; LogP ≈ 3.02) and carboxylic acid (CAS 749849-14-7); the methyl ester offers a LogP of 1.74 and a molecular weight of 255.07 Da, which confers a distinct solubility, crystallinity, and reactivity profile that directly impacts downstream synthetic strategies . Selecting a generic halogen or ester variant without accounting for these physicochemical and reactivity differences risks altered reaction kinetics, lower coupling yields, and failed biological assay reproducibility.

Target compound 6-Bromo methyl ester C–Br bond enables complete Suzuki coupling conversion under mild microwave conditions.
Potential substitute 6-Chloro analog Lower C–Cl reactivity may require harsher conditions and risks reduced coupling efficiency.
Target compound 6-Bromo methyl ester (LogP 1.74) Moderate lipophilicity supports aqueous reaction media and fragment-based screening.
Potential substitute 6-Bromo ethyl ester (LogP ~2.7) Higher lipophilicity may alter solubility, protein binding, and assay reproducibility.
Target compound 6-Bromo scaffold Required for regioselective dimerization to bioactive biimidazo-pyridine chemotypes.
Potential substitute Non-halogenated or 6-fluoro analog May not undergo the same dimerization pathway, blocking access to reported active scaffolds.

Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate Comparative Evidence


Suzuki–Miyaura Cross-Coupling Reactivity

Under identical microwave-assisted Suzuki–Miyaura conditions (Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, K₂CO₃, dioxane/EtOH, 150 °C, 20 min), 6-bromoimidazo[1,2-a]pyridine achieves 100% conversion and 87–89% isolated yield with p-thiomethylphenylboronic acid [1]. In contrast, the 6-chloro analog consistently requires longer reaction times or higher catalyst loadings to approach similar conversion levels under comparable conditions, reflecting the inherently lower reactivity of the C–Cl bond in oxidative addition [1]. This differential reactivity is a direct consequence of the C–Br bond dissociation energy (≈285 kJ·mol⁻¹) vs. C–Cl (≈327 kJ·mol⁻¹).

Suzuki–Miyaura reactivity
Head-to-head
6-Br: 100% conversion, 87–89% yield in 20 min
Supports faster coupling workflow selection
6-Cl requires longer times or higher catalyst loading
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Dimer-Derived Carboxamide Cytotoxicity (NCI-60)

The synthetic utility of the 6-bromoimidazo[1,2-a]pyridine-2-carboxylate scaffold was demonstrated by Sanghavi et al. (2023), who converted ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (the ethyl ester analog of the target compound) into dimeric [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives . Among the synthesized series (7a–j), two compounds exhibited particularly potent activity in the NCI-60 human tumor cell line panel across nine cancer types. While the corresponding methyl ester (target compound) was not directly screened in this study, the conserved 6-bromo substituent is essential for the regioselective Pd-catalyzed dimerization that generates the bioactive scaffold; the non-brominated or chloro analogs would not undergo the same dimerization pathway under the reported conditions.

Dimer-derived cytotoxicity
Class-level inference
Two dimeric carboxamides highly potent in NCI-60 panel
Reported cell-model response context
Methyl ester not directly screened; 6-Br enables dimerization
Anticancer Research Medicinal Chemistry NCI-60 Screening

Lipophilicity & Molecular Weight vs. Ethyl Ester

The methyl ester (target compound) exhibits a LogP of 1.74 and molecular weight of 255.07 Da, whereas the corresponding ethyl ester analog (ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, CAS 67625-37-0) has a reported LogP of 2.27–3.02 and molecular weight of 269.10 Da . This difference of approximately 0.5–1.3 LogP units represents a meaningful shift in lipophilicity that can affect aqueous solubility, membrane permeability, and protein binding in biological assays. The 14 Da mass difference also impacts molar equivalents in stoichiometric calculations for large-scale synthesis.

Lipophilicity vs. ethyl ester
Cross-study comparable
ΔLogP +0.5 to +1.3 (ethyl ester more lipophilic)
Supports solubility and handling selection review
Lower LogP may improve aqueous reaction performance
Physicochemical Profiling Drug Discovery ADME

Anti-Tubercular Activity Against H37Rv

In the study by Sanghavi et al., five carboxamide derivatives derived from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate were identified as moderately active against the Mycobacterium tuberculosis H37Rv strain . While specific MIC values are not disclosed in the abstract of this Synlett publication, the identification of five active scaffolds from a focused library built on this brominated core establishes the compound's value as a precursor for anti-TB lead generation. The 6-bromo group is critical for the dimerization step that constructs the active pharmacophore; replacement with chloro or hydrogen would either fail to undergo the required cross-coupling chemistry or produce a structurally distinct scaffold with unknown TB activity.

Anti-tubercular activity
Class-level inference
Five carboxamide derivatives moderately active against H37Rv
Supports antimicrobial screening context
MIC not disclosed; 6-Br essential for chemotype access
Anti-Tubercular Drug Discovery Infectious Disease H37Rv Assay

Methyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate Application Scenarios


Parallel Library Synthesis via Suzuki Coupling

The quantitative evidence of 100% conversion and 87–89% isolated yield in microwave-assisted Suzuki–Miyaura coupling positions this compound as a high-efficiency building block for parallel library synthesis. Medicinal chemistry teams generating arrays of 6-aryl/heteroaryl-imidazo[1,2-a]pyridine-2-carboxylate analogs will benefit from the bromo substituent's superior oxidative addition kinetics compared to the 6-chloro analog, enabling shorter cycle times and higher success rates in array production. The methyl ester can be hydrolyzed post-coupling to the carboxylic acid for further amide bond formation or retained for direct biological testing.

Anticancer Lead Generation by Dimerization

The unique ability of the 6-bromo intermediate to undergo Pd-catalyzed regioselective dimerization to [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide scaffolds opens a synthetic route to anticancer chemotypes with demonstrated potency in the NCI-60 panel. Research groups focused on kinase inhibition or DNA-intercalating agents can exploit this dimerization pathway to rapidly generate structurally novel, nitrogen-rich biheteroaryl cores that are not synthetically accessible from 6-chloro or non-halogenated starting materials.

Anti-Tubercular Drug Discovery

Five dimerization-derived carboxamide scaffolds built from this brominated core demonstrated moderate activity against M. tuberculosis H37Rv . This establishes the compound as a validated entry point for anti-TB medicinal chemistry. Procurement of the 6-bromo intermediate, rather than the 6-chloro or des-halogen analog, is mandatory to replicate the published synthetic route and access the active chemotype for hit-to-lead optimization.

Fragment-Based Drug Discovery

With a molecular weight of 255.07 Da and a LogP of 1.74 , this compound adheres to the 'rule of three' guidelines for fragment-based screening (MW < 300, cLogP ≤ 3). Its lower lipophilicity compared to the ethyl ester analog (LogP 2.27–3.02) makes it a superior fragment candidate for biophysical screening (SPR, NMR, DSF) where excessive lipophilicity can cause non-specific binding and aggregation. The bromine atom also provides anomalous scattering for X-ray crystallographic fragment soaking experiments.

Application
Selection Property
Validation Focus
Parallel library synthesis
Suzuki coupling efficiency
Cross-coupling conversion and cycle time
Anticancer lead generation
Regioselective dimerization competency
Biimidazo-pyridine scaffold access and cell-model response
Anti-tubercular drug discovery
Bromo-dependent synthetic route
Anti-TB chemotype replication and MIC endpoint review
Fragment-based screening
Moderate lipophilicity and low molecular weight
Biophysical assay compatibility and aggregation risk review

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